N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group. The propanamide side chain is further modified with a 4-fluorobenzenesulfonyl moiety.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-14-4-2-1-3-13(14)16-21-22-17(26-16)20-15(23)9-10-27(24,25)12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKHDRGWUFJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative. For example, the reaction of 2-chlorobenzohydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the oxadiazole intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the sulfonylated oxadiazole with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of different functional groups.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings. Halogen atoms like chlorine and fluorine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as an antitubercular agent, antiviral agent, and anti-inflammatory agent
Biological Studies: It can be used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a tool to probe biological pathways and identify new drug targets.
Industrial Applications: It may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogues
*Calculated using exact mass tools.
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
- The 2-chlorophenyl and 4-fluorobenzenesulfonyl groups in the target compound likely enhance polarity and metabolic stability compared to analogues with electron-donating groups (e.g., 4-methylphenyl in 8d ).
- The 4-chlorophenylsulfonyl-piperidinyl group in 7a introduces steric bulk, increasing molecular weight (507 g/mol) and reducing solubility relative to simpler aryl substituents.
Sulfonyl vs. Sulfanyl Linkages:
- In contrast, para-substituted analogues (e.g., 4-methylphenyl in 8d ) exhibit less steric hindrance.
Spectral and Analytical Comparisons
Table 2: Key Spectral Data for Selected Analogues
- The target compound’s IR and NMR spectra would likely show similarities, such as C=O stretches near 1675–1680 cm⁻¹ and aromatic proton signals between δ 7.20–7.80 ppm. However, the 2-chlorophenyl group would introduce distinct deshielding effects in ¹³C-NMR compared to para-substituted analogues.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12ClN4O2
- Molecular Weight : 300.700 g/mol
| Property | Value |
|---|---|
| Average Mass | 300.700 |
| Monoisotopic Mass | 300.700 |
| Net Charge | 0 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes related to cancer pathways and inflammatory responses.
Enzyme Inhibition
The compound has been shown to inhibit various cytochrome P450 enzymes:
- CYP1A2 : Yes
- CYP2C19 : No
- CYP2D6 : No
- CYP3A4 : No
This selective inhibition may indicate potential therapeutic applications in oncology and inflammation management.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against breast and prostate cancer cells.
Anti-inflammatory Effects
In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxicity of the compound.
- Method : MTT assay was employed to assess cell viability.
- Results : The compound showed significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
-
Inflammation Model Study :
- Objective : To investigate anti-inflammatory properties.
- Method : RAW 264.7 macrophages were treated with the compound and stimulated with LPS.
- Results : A marked reduction in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
